molecular formula C7H11N3O2 B13527946 propyl 3-amino-1H-pyrazole-5-carboxylate

propyl 3-amino-1H-pyrazole-5-carboxylate

Cat. No.: B13527946
M. Wt: 169.18 g/mol
InChI Key: YPTBIPSDCQFPQW-UHFFFAOYSA-N
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Description

Overview of the Pyrazole (B372694) Heterocyclic Core in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the fields of medicinal, agricultural, and materials science. numberanalytics.commdpi.com Its unique structure imparts a range of chemical and physical properties that make it a privileged scaffold in drug discovery and a versatile component in the design of novel functional molecules. numberanalytics.comnih.govresearchgate.net Pyrazoles are π-excessive aromatic systems, which influences their reactivity; electrophilic substitution, for instance, typically occurs at the C4 position. nih.gov

The amphoteric nature of the pyrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of its biological and material properties. researchgate.net This chemical versatility has led to the incorporation of the pyrazole core into numerous commercially successful products, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov In medicine, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects. mdpi.comnih.gov This broad utility continues to drive significant research interest in pyrazole chemistry. numberanalytics.comresearchgate.net

Academic Importance of Substituted Aminopyrazoles and Carboxylates

The functionalization of the pyrazole core with specific substituents, such as amino and carboxylate groups, is a key strategy for developing new chemical entities with tailored properties. Aminopyrazoles, in particular, are highly valuable and versatile frameworks in drug discovery and organic synthesis. mdpi.comnih.gov The position of the amino group on the pyrazole ring (at C3, C4, or C5) significantly influences the molecule's chemical behavior and biological activity. nih.govresearchgate.net

These compounds serve as crucial synthons for constructing more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, many of which mimic purine (B94841) bases and exhibit significant biological activities. beilstein-journals.orgnih.gov The amino group provides a nucleophilic site for further reactions, allowing for the elaboration of the molecular structure. mdpi.com

Similarly, pyrazole carboxylates (esters of pyrazole carboxylic acids) are important intermediates. The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. beilstein-journals.orgnih.gov This functionality is often exploited in the synthesis of targeted bioactive molecules. For example, ethyl 5-aminopyrazole-4-carboxylate and its derivatives are common starting materials for synthesizing fused pyrazole systems with potential anti-diabetic or anticancer activities. mdpi.com The combination of both an amino group and a carboxylate group on the same pyrazole ring creates a multifunctional building block with wide-ranging applications in the synthesis of pharmacologically active compounds. nih.govnih.gov

Scope and Objectives of Academic Research on Propyl 3-Amino-1H-Pyrazole-5-Carboxylate

While extensive research exists for methyl and ethyl esters of aminopyrazole carboxylates, academic studies focusing specifically on this compound are less prevalent in the literature. However, its research significance can be understood by its role as a chemical intermediate and structural analog to more commonly cited compounds.

The primary objective of research involving this compound is its utilization as a synthon in organic synthesis. Its key structural features—the nucleophilic 3-amino group, the pyrazole N-H group, and the C5-propyl carboxylate ester—make it a versatile precursor for creating a diverse library of more complex molecules. Academic research on this and closely related compounds typically focuses on:

Synthesis of Fused Heterocycles: The condensation of the aminopyrazole moiety with various bielectrophilic reagents is a common strategy to build fused ring systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.govresearchgate.net These structures are of great interest due to their structural similarity to purines and their frequent appearance in bioactive compounds.

Development of Novel Bioactive Agents: The aminopyrazole scaffold is a well-established pharmacophore. Research would involve using this compound as a starting point for multi-step syntheses of potential therapeutic agents, modifying the functional groups to optimize biological activity. nih.gov

Comparative and Mechanistic Studies: The use of a propyl ester instead of a methyl or ethyl ester can influence reaction kinetics, solubility, and the physical properties of intermediates and final products. Research might explore these differences or use the compound to investigate the mechanisms of cyclization and condensation reactions common to aminopyrazoles.

Below is a table summarizing the key chemical properties of the compound.

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
IUPAC NameThis compound
StructureAn aromatic five-membered ring with two adjacent nitrogen atoms, substituted with an amino group at position 3 and a propyl carboxylate group at position 5.
Key Functional GroupsPrimary Amine (-NH₂), Ester (-COOC₃H₇), Pyrazole N-H

Historical Context and Evolution of Aminopyrazole Synthesis and Applications in Chemical Sciences

The history of pyrazole chemistry dates back to the late 19th century, with German chemist Ludwig Knorr first using the term "pyrazole" in 1883. ijraset.com The first synthesis was reported by Hans von Pechmann in 1898. ijraset.com Since these foundational discoveries, the synthesis of pyrazoles and their derivatives has evolved significantly.

The synthesis of aminopyrazoles, particularly 3-amino and 5-aminopyrazoles, has been a subject of extensive investigation for over a century due to their importance as intermediates in the dye and pharmaceutical industries. nih.govbeilstein-journals.org

Evolution of Synthetic Methods:

Classical Condensation Reactions: The most traditional and versatile method for synthesizing 3(5)-aminopyrazoles is the condensation of a 1,3-dielectrophilic compound with hydrazine (B178648) or its derivatives. nih.govchim.it The most common precursors are β-ketonitriles. nih.govbeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. nih.gov

Reactions with Unsaturated Nitriles: Another major route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position (e.g., alkoxy, alkylthio, or amino groups). chim.it This method has been widely used to produce a variety of substituted aminopyrazoles.

Modern Synthetic Developments: While classical methods are robust, contemporary research has focused on improving efficiency, yield, and regioselectivity. The use of monosubstituted hydrazines often leads to a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles). Modern approaches have developed regiodivergent conditions, for example, using microwave activation in different solvent systems (acidic vs. basic) to selectively favor one isomer over the other. chim.it Other advancements include the development of one-pot, multi-component reactions and the use of novel starting materials like isoxazoles, which can undergo ring-opening and re-cyclization to form aminopyrazoles. beilstein-journals.orgchim.it

The application of aminopyrazoles has expanded from early uses in dyes to becoming a critical component in modern medicinal chemistry, leading to the development of numerous drugs and clinical candidates. mdpi.comresearchgate.net

Summary of Key Synthetic Routes to 3(5)-Aminopyrazoles
MethodPrecursorsDescriptionReference
Condensation with β-Ketonitrilesβ-Ketonitrile + HydrazineA versatile and widely used method involving the formation and subsequent cyclization of a hydrazone intermediate. nih.gov
Condensation with α,β-Unsaturated Nitrilesα,β-Unsaturated Nitrile (with β-leaving group) + HydrazineInvolves nucleophilic addition of hydrazine followed by cyclization and elimination of the leaving group. chim.it
From Malononitrile (B47326) DerivativesAlkylidenemalononitriles + HydrazineDerivatives of malononitrile serve as effective 1,3-dielectrophiles for condensation with hydrazines. nih.gov
From IsoxazolesSubstituted Isoxazole (B147169) + HydrazineA ring-transformation reaction where the isoxazole ring is opened and re-closed to form the pyrazole ring. chim.it
Microwave-Assisted SynthesisVarious precursorsModern technique to accelerate reaction times, improve yields, and in some cases, control regioselectivity. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

propyl 3-amino-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-2-3-12-7(11)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10)

InChI Key

YPTBIPSDCQFPQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=NN1)N

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of Propyl 3 Amino 1h Pyrazole 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For propyl 3-amino-1H-pyrazole-5-carboxylate, a combination of 1H, 13C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the amino group, and the propyl ester chain.

Propyl group: Three sets of signals would be anticipated: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons adjacent to the ester oxygen.

Pyrazole Ring: A singlet would be expected for the proton at the C4 position of the pyrazole ring.

Amino Group (-NH₂): A broad singlet is expected for the amino protons. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature.

NH Proton: A broad singlet for the N1-H of the pyrazole ring is also expected.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

Propyl group: Three distinct signals would correspond to the three carbon atoms of the propyl chain.

Pyrazole Ring: Three signals would be expected for the C3, C4, and C5 carbons of the pyrazole ring. The C3 and C5 carbons, being attached to nitrogen atoms, would appear at different chemical shifts.

Carbonyl Carbon: The ester carbonyl carbon (-COO-) would appear as a characteristic signal in the downfield region of the spectrum.

Vibrational Spectroscopy (Infrared and Raman Spectrometry)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the amino (-NH₂) group and the N-H of the pyrazole ring.

C-H Stretching: Bands just below 3000 cm⁻¹ would be due to the stretching vibrations of the C-H bonds in the propyl group.

C=O Stretching: A strong absorption band, typically in the range of 1700-1730 cm⁻¹, is characteristic of the ester carbonyl group.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring would appear in the 1500-1650 cm⁻¹ region.

N-H Bending: A band around 1600-1650 cm⁻¹ would be due to the scissoring vibration of the amino group.

C-O Stretching: Bands corresponding to the C-O stretching of the ester group would be observed in the 1100-1300 cm⁻¹ region. Data for related 3-amino-1H-pyrazole-4-carbonitriles show characteristic NH₂, NH, and C≡N stretching frequencies mdpi.com.

Raman Spectrometry: Raman spectroscopy would provide complementary information. The pyrazole ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and its fragments, thereby confirming its elemental composition. For this compound (C₇H₁₁N₃O₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing losses of the propyl group, the carboxylate group, and other characteristic fragments.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure data has been found for this compound, analysis of related compounds allows for a prediction of its key crystallographic features. For instance, the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has been reported, providing a model for the pyrazole core and propyl substituent researchgate.net.

Elucidation of Molecular Conformation and Absolute Configuration

An X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would define the conformation of the flexible propyl group and the orientation of the amino and carboxylate substituents relative to the pyrazole ring. Conformational studies on related 3-amino-1H-pyrazole-5-carboxylic acid residues suggest a preference for an extended conformation nih.gov.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The presence of the amino group and the pyrazole ring N-H, as well as the carbonyl oxygen, suggests that hydrogen bonding would be a dominant intermolecular interaction in the crystal lattice. It is highly probable that N-H···N and N-H···O hydrogen bonds would link molecules into chains, sheets, or more complex three-dimensional networks. The analysis of these interactions is crucial for understanding the crystal packing and the resulting physical properties of the solid. Crystal structures of similar pyrazoles often reveal extensive hydrogen-bonding networks researchgate.netiucr.org.

Crystallographic Parameters and Lattice Structure Details

A complete crystallographic study would determine the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). This data provides a unique fingerprint for the crystalline solid. For example, the related compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid crystallizes in the monoclinic space group P2₁/c researchgate.net. It is plausible that this compound would crystallize in a common centrosymmetric space group.

Table of Anticipated Crystallographic Data Since experimental data is unavailable, a representative table format is provided below.

ParameterExpected Value
Chemical FormulaC₇H₁₁N₃O₂
Formula Weight169.18 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P-1)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy is a specialized category of spectroscopic methods used to investigate the three-dimensional structure of chiral molecules. saschirality.org These techniques rely on the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org The primary methods within chiroptical spectroscopy include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). saschirality.orgslideshare.net

Optical Rotatory Dispersion measures the variation in the optical rotation of a substance as a function of the wavelength of light. slideshare.netwikipedia.orgslideshare.net When plane-polarized light passes through a chiral medium, the plane of polarization is rotated. The extent and direction of this rotation change with wavelength, and a plot of this relationship is called an ORD curve. slideshare.net

Circular Dichroism, on the other hand, is the difference in the absorption of left and right circularly polarized light by a chiral molecule. saschirality.org An optically active absorption band will absorb the two forms of circularly polarized light to different extents. wikipedia.org A CD spectrum is typically a plot of this differential absorption versus wavelength. The characteristic change in ORD and CD in the vicinity of an absorption band is known as the Cotton effect, which can be positive or negative and provides crucial information for stereochemical analysis. slideshare.netlibretexts.org

The parent compound, this compound, is an achiral molecule. For chiroptical spectroscopy to be applicable, a chiral center or element must be introduced into the structure, creating chiral derivatives. This could be achieved, for example, by reacting the amino group with a chiral reagent or by introducing a chiral substituent elsewhere on the pyrazole ring or the propyl chain.

A review of the available scientific literature does not provide specific examples or detailed research findings concerning the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. While the synthesis of various aminopyrazoles and the chiroptical properties of other chiral heterocyclic systems are documented, nih.govresearchgate.netchim.itelsevierpure.com data directly pertaining to the specified compound's derivatives are not present in the searched sources. Therefore, while the principles of chiroptical spectroscopy are well-established for determining the absolute configuration and conformation of chiral molecules, saschirality.org their specific application to derivatives of this compound remains an area for future investigation.

Computational and Theoretical Chemistry Studies of Propyl 3 Amino 1h Pyrazole 5 Carboxylate

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about electronic structure and energy. cuny.edu DFT, in particular, is a popular method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. arabjchem.orgmedicalresearchjournal.org

The electronic structure dictates the reactivity and properties of a molecule. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. arabjchem.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. bohrium.com For pyrazole derivatives, DFT calculations are commonly used to determine these frontier molecular orbital energies. arabjchem.org

Studies on similar aminopyrazole structures have shown that the distribution of HOMO and LUMO is typically spread across the pyrazole ring and its substituents. The amino group often contributes significantly to the HOMO, indicating its role as an electron-donating center, while the carboxylate and pyrazole ring nitrogens are key to the LUMO, marking them as electron-accepting regions.

Illustrative Data Table: Predicted Frontier Orbital Energies This table presents hypothetical but realistic energy values for propyl 3-amino-1H-pyrazole-5-carboxylate, based on published data for analogous pyrazole derivatives.

ParameterMethodPredicted Value (eV)
EHOMODFT/B3LYP/6-311++G-6.25
ELUMODFT/B3LYP/6-311++G-1.10
Energy Gap (ΔE)DFT/B3LYP/6-311++G5.15

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, found in electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms). These sites are attractive for nucleophiles.

Green regions represent neutral potential.

For this compound, the MEP surface would likely show strong negative potential (red) around the carbonyl oxygen of the ester group and the pyrazole ring's nitrogen atoms. The hydrogen atoms of the amino group and the N-H of the pyrazole ring would exhibit a positive potential (blue), making them potential sites for hydrogen bonding.

Quantum chemical calculations can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By optimizing the molecular geometry at a specific level of theory (e.g., DFT B3LYP), the vibrational modes can be calculated. These theoretical spectra are invaluable for interpreting and assigning peaks in experimentally obtained spectra. For instance, the calculated IR spectrum would predict characteristic stretching frequencies for the N-H bonds of the amino and pyrazole groups, the C=O of the ester, and C-N bonds within the ring, aiding in structural confirmation.

Molecular Dynamics (MD) Simulations

While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent). nih.gov

For this compound, an MD simulation in an aqueous environment could reveal how the molecule interacts with water, the stability of its hydrogen bonding networks, and the conformational flexibility of the propyl ester chain. Such simulations are crucial for understanding how the molecule behaves in a biological context. Studies on pyrazole-based inhibitors have used MD simulations to validate the stability of ligand-protein complexes and observe how interactions evolve over time. tandfonline.comrsc.org

Ligand-Protein Docking and Binding Affinity Predictions for In Vitro Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.commedicalresearchjournal.org This method is central to structure-based drug design. nih.gov Given that pyrazole derivatives are known to inhibit various enzymes like kinases and cyclooxygenases, docking studies are essential to hypothesize potential biological targets for this compound. rsc.orgnih.gov

The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring each pose based on a scoring function that estimates binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies on pyrazole analogs have successfully revealed important active site residues responsible for inhibition. nih.gov

Following docking, more rigorous methods like Monte Carlo (MC) simulations can be employed to calculate the binding free energy. MC methods involve random sampling of the conformational space of the ligand-protein complex. By combining these simulations with energy calculations (e.g., using the Molecular Mechanics/Poisson-Boltzmann Surface Area, MM/PBSA, method), a more accurate estimation of the binding affinity can be achieved. nih.gov This approach provides a quantitative prediction of how strongly the ligand binds to its target, which is critical for prioritizing compounds in drug discovery projects. For instance, the binding free energy of pyrazole-based inhibitors with targets like Hsp90 has been successfully computed using such methods, revealing that van der Waals forces are often the primary driver for binding. tandfonline.com

Illustrative Data Table: Predicted Binding Affinities for a Hypothetical Kinase Target This table shows example data that would be generated from a docking and binding free energy calculation study.

ParameterMethodPredicted Value
Docking ScoreAutoDock Vina-8.5 kcal/mol
Binding Free Energy (ΔGbind)MM/PBSA-225 kJ/mol
Key Interacting Residues-GLU-81, LEU-132, VAL-35

Computational Derivation of Structure-Activity Relationships (SAR)

Currently, there are no specific computational studies in the public domain that detail the Structure-Activity Relationships (SAR) of this compound. Research on other aminopyrazole derivatives often involves computational modeling to understand how different substituents on the pyrazole ring influence their biological activity. These studies can provide insights into the binding mechanisms of these molecules with biological targets. However, without specific research on the propyl ester derivative, no detailed SAR data can be presented.

Prediction and Analysis of Photophysical and Non-Linear Optical Properties

Similarly, a review of scientific databases reveals no dedicated computational studies on the photophysical or non-linear optical (NLO) properties of this compound. Theoretical investigations into related pyrazole compounds suggest that the pyrazole core can be a component of molecules with interesting photophysical and NLO properties, often influenced by donor-acceptor substitutions that enhance intramolecular charge transfer. The amino group and the carboxylate group on the pyrazole ring of the title compound could theoretically contribute to such properties. However, without specific computational analysis, any discussion would be purely speculative.

Investigation of Biological Activities and Molecular Interactions of Propyl 3 Amino 1h Pyrazole 5 Carboxylate Derivatives in Vitro Focus

In Vitro Cellular Efficacy Studies

The therapeutic potential of propyl 3-amino-1H-pyrazole-5-carboxylate derivatives is often first identified through in vitro studies that assess their effects on cellular processes, particularly those related to cancer.

Derivatives of the 3-aminopyrazole (B16455) scaffold have demonstrated significant antiproliferative and anti-cancer potential. researchgate.net A variety of these compounds have been synthesized and evaluated for their cytotoxic activities against numerous human cancer cell lines.

For instance, a series of novel 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives were assessed for their antiproliferative effects on three human cancer cell lines: Huh7 (liver carcinoma), MCF7 (breast carcinoma), and HCT116 (colon carcinoma). nih.gov One particular compound from this series, featuring a 2-chloro-4-pyridinyl group in the amide portion, exhibited promising cytotoxic activity with low micromolar IC50 values against all three cell lines. nih.gov Similarly, other studies have reported on pyrazole-5-carboxamide derivatives that significantly inhibit the growth of A549 lung cancer cells. mdpi.com

Another study highlighted a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which were evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. researchgate.net These findings underscore the role of the N-terminal pyrazole (B372694) ring structure in the observed antiproliferative activity. researchgate.net The broad applicability of this scaffold is further evidenced by research on 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which showed potent antiproliferative activity against HepG-2, BT474, and BGC823 cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Activity (IC50) Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide derivative Huh7 (Liver) 1.6 µM nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide derivative MCF7 (Breast) 3.3 µM nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide derivative HCT116 (Colon) 1.1 µM nih.gov
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide A549 (Lung) 49.85 μM mdpi.com
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative HepG-2 (Liver) 0.71 µM mdpi.com
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative BGC823 0.71 µM mdpi.com

Beyond simply inhibiting cell growth, many pyrazole derivatives exert their anticancer effects by directly interfering with the cell cycle, the fundamental process by which cells replicate. A number of pyrazole-3-carboxamide derivatives have been shown to induce a robust cell cycle arrest in the G1/S-phase in human hepatocellular carcinoma, breast, and colon cancer cell lines. nih.gov

Further studies on different pyrazole structures have revealed varied effects on cell cycle progression. For example, certain 3-aminopyrazole-based kinase inhibitors were found to cause an accumulation of cells in the G2/M phase. researchgate.netresearchgate.net One potent and selective inhibitor, in particular, demonstrated a significant G2/M phase cell cycle arrest at all tested concentrations, an effect attributed to the inhibition of Cyclin-Dependent Kinase 16 (CDK16). researchgate.netresearchgate.net

In contrast, other research on pyrazolo[3,4-d]pyrimidine derivatives showed a significant cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. researchgate.net This arrest was linked to the compound's ability to downregulate cyclin D1 and upregulate p27kip1 levels. researchgate.net Similarly, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was also found to induce cell cycle arrest at the G0/G1 interphase in a broad panel of hematologic and solid tumor cancer cell lines. nih.gov Some pyrazole derivatives have also been reported to arrest the cell cycle at the S phase. mdpi.comnih.gov This body of evidence indicates that the specific structural modifications on the pyrazole core can tune the compound's mechanism of action, leading to cell cycle arrest at different checkpoints.

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Research has shown that this compound derivatives can effectively trigger these cell death pathways.

In a study on novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives, specific compounds were found to inhibit the growth of A549 lung cancer cells by inducing apoptosis. nih.gov The same study fascinatingly revealed that other derivatives within the same series, distinguished by the presence of a fluorine group, inhibited cell growth by inducing autophagy, a cellular process of self-degradation. nih.gov

The induction of apoptosis by pyrazole derivatives has been observed across different cancer types. For example, one pyrazole derivative was shown to provoke apoptosis in triple-negative breast cancer cells (MDA-MB-468), a process accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity. nih.gov This suggests that the compound triggers apoptosis through oxidative stress and the activation of key executioner caspases. nih.gov Evidence of apoptosis induction by pyrazole derivatives, such as DNA fragmentation, has also been confirmed through various analytical methods. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

The biological effects of these pyrazole derivatives are rooted in their ability to interact with and modulate the activity of specific enzymes and receptors that are crucial for cell function and proliferation.

Kinases are a class of enzymes that play a central role in cell signaling and are often dysregulated in cancer, making them prime targets for therapeutic intervention. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for developing kinase inhibitors. researchgate.net This scaffold is present in the Aurora kinase inhibitor tozasertib. researchgate.net

Derivatives of 3-aminopyrazole have been specifically developed to target the understudied PCTAIRE family of cyclin-dependent kinases. researchgate.netresearchgate.net Through structural optimization, a derivative was identified that exhibited high cellular potency for CDK16 (a member of the PCTAIRE family) with an EC50 of 33 nM. researchgate.netresearchgate.net This compound also showed potent activity against other members of the PCTAIRE and PFTAIRE families. researchgate.netresearchgate.net

Table 2: Kinase Inhibition Profile of a Selected 3-Aminopyrazole Derivative This table is interactive. You can sort and filter the data.

Kinase Family Target Kinase Activity (EC50) Reference
PCTAIRE CDK16 33 nM researchgate.netresearchgate.net
PCTAIRE Other Members 20–120 nM researchgate.netresearchgate.net

The pyrazole scaffold has also been utilized to design inhibitors of Aurora-A kinase, another key regulator of cell division that is often overexpressed in tumors. Docking studies and in vitro evaluations of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have established them as prospective candidates for developing anticancer agents that specifically target Aurora-A kinase.

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. Inhibition of PDE5 leads to an increase in cGMP levels, a mechanism exploited by drugs used to treat erectile dysfunction and pulmonary hypertension.

The pyrazole ring is a key structural component in several known PDE5 inhibitors. For instance, the well-known PDE5 inhibitor sildenafil (B151) contains a pyrazolopyrimidinone (B8486647) core. This has spurred research into other pyrazole-based scaffolds as potential PDE5 inhibitors. Studies on pyrazolopyrimidopyridazinone analogues have yielded compounds with potent PDE5 inhibitory activity, with some showing IC50 values in the low nanomolar range and high selectivity over other PDE isoforms like PDE6. nih.gov The structure-activity relationship (SAR) studies of these complex heterocyclic systems have helped to identify the optimal substituents on the pyrazole and adjoining rings to maximize potency and selectivity. nih.gov While direct studies on this compound derivatives as PDE5 inhibitors are not extensively documented in the reviewed literature, the established importance of the pyrazole core in potent compounds like sildenafil and its analogues suggests that this class of compounds could be a valuable starting point for designing novel PDE5 inhibitors.

Exploration of Other Enzyme and Receptor Interactions (e.g., COX-1/COX-2, NPY5, GABA)

The therapeutic potential of pyrazole derivatives is often linked to their ability to selectively interact with various enzymes and receptors. Research into derivatives of the this compound scaffold has revealed significant interactions with cyclooxygenase (COX) enzymes, while also suggesting potential modulation of receptors like GABA.

Cyclooxygenase (COX-1/COX-2) Inhibition: A substantial body of research has focused on pyrazole derivatives as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.govnih.gov The structural features of the pyrazole ring are well-suited for fitting into the active site of the COX-2 enzyme. nih.gov Studies on various non-acidic polysubstituted pyrazoles and related structures have demonstrated significant anti-inflammatory profiles linked to selective COX-2 inhibition. nih.gov

Certain 1,3,4-trisubstituted-pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. researchgate.net For instance, some novel pyrazole carboxylate derivatives designed as bioisosteres of the anti-inflammatory drug lonazolac (B1214889) showed excellent COX-2 inhibitory activity, with IC50 values ranging from 0.059 to 3.89 μM, which is comparable or superior to the reference drug celecoxib (B62257) (IC50 = 0.22 μM). researchgate.net The selectivity of these compounds for COX-2 over COX-1 is a key attribute, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The selectivity index (SI), a ratio of COX-1/COX-2 inhibition, for some of these derivatives reached as high as 98.71, compared to 13.65 for celecoxib. researchgate.net The mechanism of anti-HCV activity for some pyrazolecarboxamides has also been linked to the suppression of COX-2 expression at both the mRNA and protein levels. nih.govkuleuven.be

Interactive Data Table: In Vitro COX-2 Inhibition by Pyrazole Derivatives Below is a summary of the inhibitory activity of selected pyrazole derivatives against COX-2.

Compound ClassMost Potent DerivativesCOX-2 IC50 (μM)COX-2 Selectivity Index (SI)Reference CompoundReference COX-2 IC50 (μM)Reference SI
Pyrazole Carboxylates15c, 15d, 15h, 19d0.059 - 3.8928.56 - 98.71Celecoxib0.2213.65
Polysubstituted Pyrazoles10, 17, 27Not specified6.87 - 7.83CelecoxibNot specified8.68
Pyrazolecarboxamides63.2 (promoter assay)23 (antiviral SI)---

Neuropeptide Y5 (NPY5) Receptor Interaction: Currently, there is limited specific information available in the reviewed literature regarding the direct interaction of this compound derivatives with Neuropeptide Y5 (NPY5) receptors.

Gamma-Aminobutyric Acid (GABA) Receptor Interaction: The GABAergic system, particularly the GABA-A receptor, is a major target for therapeutic agents affecting the central nervous system. nih.gov The structural diversity of pyrazole derivatives has led to investigations of their potential as GABA receptor modulators. nih.gov While direct studies on this compound are not extensively detailed, related pyrazole structures have been designed based on pharmacophore models of benzodiazepine (B76468) binding sites on GABA-A receptors to enhance potency and interaction with the receptor protein. nih.gov These findings suggest that the pyrazole scaffold is a viable candidate for developing new GABA-A receptor modulators, although further specific studies are needed to confirm this activity for this compound derivatives. nih.gov

**6.3. In Vitro Antimicrobial and Antiviral Activity Assessments

Derivatives of the pyrazole nucleus are recognized for a broad spectrum of pharmacological activities, including potent antimicrobial and antiviral properties. nih.gov

Pyrazole derivatives have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govmdpi.com For example, certain imidazo-pyridine substituted pyrazole derivatives were found to be potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values below 1 μg/ml against strains like E. coli, K. pneumoniae, and P. aeruginosa, outperforming ciprofloxacin (B1669076) in some cases. nih.gov Other studies have reported moderate antibacterial activity for thiazolidinone-clubbed pyrazoles against E. coli with a Minimum Inhibitory Concentration (MIC) of 16 μg/ml. nih.gov Molecular docking simulations suggest that some of these compounds may exert their antibacterial effect by inhibiting bacterial topoisomerase IV. johnshopkins.edu

The antifungal potential of pyrazole derivatives has been evaluated against various plant pathogenic fungi. nih.govresearchgate.net In one study, a series of pyrazole carboxamides and an isoxazolol pyrazole carboxylate were tested against four phytopathogenic fungi. nih.govresearchgate.net Several pyrazole carboxamides displayed notable antifungal activity. nih.gov Specifically, the isoxazole (B147169) pyrazole carboxylate derivative 7ai exhibited significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol (EC50 of 1.00 μg/mL). nih.govresearchgate.net

Interactive Data Table: In Vitro Antifungal Activity of Pyrazole Derivatives against R. solani

CompoundEC50 (μg/mL) against R. solani
Isoxazolol pyrazole carboxylate 7ai0.37
Pyrazole carboxamide 7bg4.99
Pyrazole carboxamide 7bh5.93
Pyrazole carboxamide 7bi7.69
Carbendazol (Control)1.00

The pyrazole scaffold has been a foundation for the development of potent antiviral agents targeting various viral enzymes and processes. nih.govnih.gov

Hepatitis C Virus (HCV): Certain 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been identified as a new class of HCV inhibitors. nih.gov These compounds were shown to inhibit the subgenomic HCV replicon of genotype 1b with EC50 values between 5 and 8 μM. nih.gov One derivative, compound 6, had an EC50 of 6.7 μM against HCV 1b and was also potent against the infectious Jc1 HCV 2a genotype. nih.gov The mechanism of action was determined to be the suppression of HCV-induced COX-2 mRNA and protein expression, indicating that these pyrazole derivatives function as anti-HCV agents by targeting a host factor rather than a viral protein directly. nih.govkuleuven.be

Human Immunodeficiency Virus (HIV): Derivatives containing the pyrazole ring have been investigated as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov A series of pyrrolyl–pyrazole carboxylic acids were developed as non-diketo acid inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The most potent compound in this series, 11b, inhibited RNase H with an IC50 value of 0.27 μM. nih.gov These compounds showed high selectivity for RNase H over the viral integrase enzyme. nih.gov Molecular docking studies have also been used to explore the interaction between pyrazole-based compounds and HIV-1 reverse transcriptase, providing insights into their binding mechanisms. rsc.org

Antioxidant Capacity and Mechanisms of Action

The pyrazole core is a key feature in many compounds developed for their antioxidant properties. nih.govresearchgate.net Derivatives of 5-aminopyrazole, in particular, have been investigated for their ability to counteract oxidative stress. nih.gov

The antioxidant activity of these compounds has been measured in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In a study of novel 5-aminopyrazole derivatives, compounds 4b and 4c showed the most significant radical-scavenging activity, with antioxidant activity (AA%) values of 27.65% and 15.47%, respectively, when calculated as Trolox equivalents. nih.gov

Mechanistic studies have revealed that the antioxidant effects of pyrazole derivatives extend beyond simple radical scavenging. mdpi.com Certain derivatives have been shown to strongly inhibit the production of superoxide (B77818) anions and prevent lipid peroxidation. mdpi.com Furthermore, they can inhibit NADPH oxidase activity and help restore oxidative phosphorylation efficiency in platelets, highlighting their potential to protect against cellular damage caused by oxidative stress. mdpi.com

Mechanistic Investigations at the Molecular Level (e.g., Interactions with DNA, Protein Targets)

To understand the broad biological activities of this compound derivatives, it is crucial to investigate their interactions with biological macromolecules at the molecular level.

Interactions with DNA: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA, suggesting a potential mechanism for their anticancer activity. jst.go.jpnih.gov The primary modes by which small molecules target DNA are intercalation, alkylation, and groove binding. jst.go.jp For these pyrazole compounds, molecular docking studies predicted a DNA minor groove binding model. jst.go.jpnih.gov This was experimentally verified through electronic absorption spectroscopy and viscosity measurements. nih.gov One highly active compound, pym-5, exhibited a strong DNA-binding affinity with a K value of 1.06×10^5 M^-1. nih.gov This interaction was further confirmed by fluorescence studies, where the compound displaced ethidium (B1194527) bromide from a DNA complex, and by demonstrating the ability to induce cleavage of supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov

Interactions with Protein Targets: The diverse pharmacological effects of pyrazole derivatives are largely due to their interactions with a wide array of protein targets.

Enzymes: As previously discussed, pyrazole derivatives are effective inhibitors of enzymes such as COX-2 , HIV-1 Reverse Transcriptase (RNase H domain) , and bacterial Topoisomerase IV . nih.govjohnshopkins.edunih.gov

Kinases: The 3-amino-1H-pyrazole scaffold is a key pharmacophore in the development of kinase inhibitors. nih.gov Modifications to this scaffold have led to potent and selective inhibitors of the PCTAIRE subfamily of cyclin-dependent kinases, such as CDK16 . nih.gov Target engagement and binding strength have been confirmed using biophysical techniques like differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA). nih.gov

Receptors: The pyrazole framework has been explored for its ability to modulate receptors, including the potential for interaction with GABA-A receptors , as seen in compounds designed to fit benzodiazepine binding sites. nih.gov

These molecular investigations underscore the versatility of the pyrazole scaffold, which can be tailored to interact with nucleic acids or a wide range of protein active sites and allosteric pockets, leading to its diverse biological activities.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The therapeutic potential of pyrazole-based compounds is significantly influenced by the chemical nature and spatial arrangement of substituents on the heterocyclic core. For derivatives of this compound, comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. These investigations systematically modify the pyrazole scaffold to decipher the key structural features that govern biological activity and physicochemical properties.

The pyrazole ring is a versatile scaffold whose biological activity can be fine-tuned by substitutions at its carbon and nitrogen atoms. researchgate.net SAR studies correlate these structural modifications with observed biological effects to identify the features essential for activity. researchgate.net Key factors influencing SAR include the balance of hydrophobic and hydrophilic substituents, steric effects that impact binding to biological targets, and electronic effects that alter the molecule's interaction with its receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to quantitatively analyze the effect of structural variations on the biological activity of aminopyrazole derivatives. nih.govnih.gov For instance, a QSAR study on 3-aminopyrazoles as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A, a target in cancer therapy, revealed that substitutions at position 5 of the pyrazole ring are critical for activity. nih.gov This study also indicated that substituents like substituted biphenyl (B1667301) or 2-thienyl phenyl at the R1 position are favorable for antitumor activity. nih.gov

Influence of Substituents on the Pyrazole Core:

Systematic modifications of the pyrazole core have yielded significant insights into the structural requirements for various biological activities. For example, in the development of pyrazole-based inhibitors for meprin α and β, two metalloproteases implicated in inflammatory diseases, substitutions at positions 3 and 5 were extensively evaluated. nih.gov

An initial SAR exploration focused on varying one of the moieties at position 3(5) of the pyrazole ring. The unsubstituted 3,5-diphenylpyrazole (B73989) already showed high inhibitory activity against meprin α. nih.gov Introducing smaller groups like methyl or larger ones like benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl moiety maintained a similar level of activity to the diphenyl compound, highlighting the importance of both size and lipophilicity. nih.gov Furthermore, introducing acidic carboxyphenyl groups, particularly at the meta-position, increased activity against meprin β. nih.gov

Table 1: SAR of 3,5-Substituted Pyrazole Derivatives as Meprin Inhibitors
CompoundR1 SubstituentR2 SubstituentMeprin α IC50 (nM)Meprin β IC50 (nM)
7a PhenylPhenyl19 ± 61300 ± 200
14a MethylPhenyl160 ± 30>10000
14b BenzylPhenyl240 ± 20>10000
14c CyclopentylPhenyl27 ± 22600 ± 600
14j 3-CarboxyphenylPhenyl50 ± 10660 ± 110
14k 4-CarboxyphenylPhenyl40 ± 101800 ± 300

Data sourced from in vitro inhibition assays. nih.gov

Substitution on the pyrazole nitrogen (N1) also significantly impacts binding affinity. The introduction of lipophilic groups such as methyl or phenyl on the nitrogen of 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted version. nih.gov This suggests that an unsubstituted N-H group may be crucial, possibly acting as a hydrogen bond donor in the enzyme's active site. nih.govdrugdesign.org

Role of the 3-Amino Group:

The 3-amino group is a key functional group that often participates in crucial hydrogen bonding interactions with target proteins. In many kinase inhibitors, for example, the amino group acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, which is essential for potent inhibition. nih.gov Its presence and position are often fundamental to the pharmacophore.

Importance of the 5-Carboxylate Group:

The ester functionality, such as the propyl carboxylate at position 5, plays a significant role in activity, solubility, and cell permeability. In a study of aminopyrazoles with potential antimalarial activity, the presence of an ester group at position 4 was found to be essential for activity. mdpi.com When the ester was replaced with a nitrile group, a significant loss of inhibition against Plasmodium falciparum was observed, underscoring the critical role of the ester moiety in the compound's mechanism of action. mdpi.com

Structure-Property Relationship (SPR) Insights:

Computational studies have shown that the distribution of electrostatic potential around the molecule is a key factor in its binding to a receptor's active site. researchgate.net The aromaticity of the pyrazole ring, combined with the electronic effects of its substituents, modulates the molecule's reactivity and binding affinity. researchgate.netnih.gov Understanding these relationships allows for the rational design of derivatives with improved properties, such as enhanced oral bioavailability, which was a key goal in the optimization of fused pyrazole inhibitors of p38α MAPK. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Intermediates in Fine Chemical Production

The structure of propyl 3-amino-1H-pyrazole-5-carboxylate, and aminopyrazoles in general, serves as a foundational scaffold for constructing more complex molecular architectures. scirp.orgmdpi.com The presence of multiple reactive sites—the amino group, the pyrazole (B372694) ring nitrogens, and the carboxylate group—allows for a wide range of chemical modifications. This versatility is exploited in the synthesis of fine chemicals, particularly in the pharmaceutical industry.

Aminopyrazole derivatives are recognized as crucial intermediates in the production of various biologically active molecules. innospk.comnih.govgoogle.com For instance, the closely related compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a key intermediate in the synthesis of Sildenafil (B151), a widely used pharmaceutical. innospk.comgoogle.comnih.gov The aminopyrazole core is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets, making it a frequent starting point in drug discovery programs. nih.gov

The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often relies on aminopyrazole precursors. nih.govnih.gov These fused systems are of significant interest due to their diverse pharmacological activities. nih.gov The general synthetic utility is highlighted by the ability to use the aminopyrazole moiety to build designed scaffolds that can act as potent and selective inhibitors for specific biological targets. scirp.org

Table 1: Examples of Bioactive Fused Heterocycles Derived from Aminopyrazole Precursors

Fused Heterocycle ClassSynthetic PrecursorPotential Application AreaReference
Pyrazolo[1,5-a]pyrimidines5-Substituted 3-Amino-1H-pyrazole-4-carbonitrilesSedative/Hypnotic Drugs nih.gov
Pyrazolo[3,4-b]pyridines3-Methyl-1-phenyl-1H-pyrazol-5-amineGeneral Pharmaceutical Scaffolds nih.gov
Imidazo[1,2-b]pyrazoles5-Amino-1-substituted pyrazolesBioactive Systems scirp.org

Potential Applications in Agrochemical Development

The pyrazole carboxamide structure is a well-established pharmacophore in the agrochemical industry, particularly for the development of fungicides and insecticides. researchgate.netnih.gov Many commercial fungicides are based on this chemical class, functioning by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. nih.gov

Research has demonstrated that novel 1H-pyrazole-5-carboxamide derivatives can exhibit potent fungicidal activities against various plant pathogens, such as Erysiphe graminis, and insecticidal activity against pests like Aphis fabae. researchgate.net The ester group in this compound can be readily converted to an amide, making it a direct precursor for such agrochemicals.

The development of new pyrazole carboxylate derivatives is an active area of research aimed at overcoming resistance to existing pesticides and broadening the spectrum of activity. acs.org Studies have shown that modifications to the pyrazole ring and the amide functionality can lead to compounds with significant antifungal activity against pathogens like Botrytis cinerea and Valsa mali. acs.org The fungicidal and insecticidal potential of these compounds makes them valuable leads for the creation of new crop protection agents. nih.govgoogle.com

Table 2: Research Findings on Pyrazole Carboxamides in Agrochemicals

Compound ClassTarget Pest/PathogenKey FindingReference
1H-pyrazole-5-carboxamidesErysiphe graminis (powdery mildew)Fungicidal activity better than some commercial fungicides. researchgate.net
1H-pyrazole-5-carboxamidesAphis fabae (bean aphid)Insecticidal activity comparable to a commercial insecticide. researchgate.net
Pyrazole Carboxylate DerivativesBotrytis cinerea, Sclerotinia sclerotiorumExcellent in vitro bioactivities with low EC50 values. acs.org
Isoxazolol Pyrazole CarboxylatesRhizoctonia solaniDisplayed strong antifungal activity, better than a commercial standard. nih.gov

Utility in Dye Chemistry and Fluorescent Material Design

The aminopyrazole scaffold is also a valuable component in the design of organic dyes and fluorescent materials. nih.gov The amino group acts as a strong electron-donating group, which, when combined with an electron-withdrawing group within a conjugated system, can create a "push-pull" electronic structure. This structure is often responsible for the color and fluorescent properties of organic molecules.

Specifically, aminopyrazole derivatives are used as precursors for azo dyes. For example, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the subject molecule, is used as the diazotization component to synthesize novel pyrazole azo dyes. nih.gov These dyes have been investigated for their color properties and potential use in paints and varnishes. nih.gov The synthesis involves converting the amino group into a diazonium salt, which is then coupled with an active methylene (B1212753) compound to form the final azo dye. nih.govscielo.br

Furthermore, pyrazole derivatives have shown significant promise as fluorescent probes for bioimaging. nih.govnih.gov While the pyrazoline ring is more commonly associated with fluorescence, the aromatic pyrazole core can be functionalized to create materials with high quantum yields and good photostability. nih.gov The inherent fluorescence of these compounds, combined with their ability to selectively label biological structures, makes them a promising foundation for developing agents that bridge diagnostics and therapy. nih.gov

Ligand Design for Coordination Chemistry (Beyond Biological Context)

In the field of coordination chemistry, this compound offers multiple donor sites for binding to metal ions, making it an excellent candidate for designing coordination polymers and metal-organic frameworks (MOFs). The pyrazole ring contains two adjacent nitrogen atoms, and the carboxylate group contains two oxygen atoms, creating a versatile pyrazole-carboxylate mixed ligand system. acs.org

This system has been recognized as a useful synthon in the synthesis of coordination polymers. acs.org The nitrogen atoms of the pyrazole ring can coordinate to a metal center, while the carboxylate group can bridge two or more metal ions, leading to the formation of extended one-, two-, or three-dimensional structures. acs.orgmdpi.com The interplay between the coordination bonds and other interactions, such as hydrogen bonding, plays a pivotal role in determining the final structure and properties of the material. acs.org

The pyrazolate anion, formed by deprotonating the pyrazole ring, is a particularly effective bridging ligand, capable of linking two metal centers in an exo-bidentate fashion. uninsubria.it This has been exploited to create polynuclear transition metal complexes with interesting magnetic and catalytic properties. uninsubria.it The ability to systematically build complex structures using pyrazole-carboxylate ligands allows for the "crystal engineering" of materials with tailored architectures and functions. acs.orgnih.gov

Table 3: Coordination Modes of Pyrazole-Carboxylate Ligands

Functional GroupCoordination Site(s)Common Role in ComplexReference
Pyrazole Ring (Neutral)N2 NitrogenMonodentate ligand researchgate.net
Pyrazolate AnionN1 and N2 NitrogensExo-bidentate bridging ligand uninsubria.it
Carboxylate GroupOxygen AtomsMonodentate, Bidentate (chelating or bridging) acs.orgmdpi.com
Amino GroupNitrogen AtomPotential coordination site, often involved in hydrogen bonding mdpi.com

Future Directions and Research Perspectives

Exploration of Unexplored Synthetic Routes for Propyl 3-Amino-1H-pyrazole-5-carboxylate

While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-dicarbonyl compounds with hydrazines, are well-established, the future of synthesizing this compound lies in the adoption of more efficient, sustainable, and versatile strategies. beilstein-journals.org The most common route to 5-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. chim.it Future explorations could focus on the following areas:

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is paramount. This includes the use of green solvents like water or ethanol (B145695), microwave-assisted or ultrasound-mediated reactions to reduce reaction times and energy consumption, and the use of recyclable catalysts. nih.gov Research into solid-state reactions or solvent-free conditions could also offer significant environmental and economic advantages over traditional methods that often require harsh conditions and organic solvents. nih.gov

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly efficient for building molecular complexity in a single step. beilstein-journals.org Designing novel MCRs that bring together three or more starting materials to directly assemble the this compound core would be a significant advancement. This approach offers benefits in terms of atom economy, reduced waste, and operational simplicity. beilstein-journals.org

Flow Chemistry Synthesis: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Adapting or developing a flow-based synthesis for this compound could enable more efficient and reproducible production, which is crucial for potential industrial applications.

Novel Catalytic Systems: Exploration of new catalysts, including metal-organic frameworks (MOFs), nanoparticles, or biocatalysts, could lead to milder reaction conditions and higher regioselectivity. For instance, protic pyrazole complexes have demonstrated utility in catalysis, a principle that could be inverted to catalyze the formation of the pyrazole ring itself. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety. nih.govUse of aqueous media, microwave/ultrasound assistance, biodegradable catalysts.
Multicomponent Reactions High efficiency, atom economy, reduced purification steps. beilstein-journals.orgDesign of novel one-pot procedures involving three or more reactants.
Flow Chemistry Enhanced process control, scalability, improved safety.Development of continuous flow reactors for key reaction steps.
Novel Catalysis Milder conditions, higher yields, improved selectivity. nih.govApplication of nanocatalysts, MOFs, and biocatalysts in pyrazole ring formation.

Development of Novel Derivatization Strategies and Analogue Discovery

The this compound scaffold is ripe for derivatization to create libraries of novel analogues for screening in various applications. The presence of three key functional handles—the N1-H of the pyrazole ring, the C3-amino group, and the C5-propyl ester—allows for a multitude of chemical modifications.

N-Substitution: The pyrazole ring nitrogen can be functionalized through N-alkylation or N-arylation to modulate the electronic properties and steric profile of the molecule. chim.it This is a common strategy in drug discovery to explore binding interactions and improve pharmacokinetic properties. mdpi.com

Amino Group Modification: The C3-amino group is a versatile site for derivatization. It can be acylated to form amides, reacted with isocyanates or isothiocyanates to produce ureas and thioureas, or used as a nucleophile in condensation reactions to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov These modifications can introduce new functionalities and significantly alter the biological activity of the parent molecule. nih.govmdpi.com

Ester Group Transformation: The C5-propyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for forming amides, esters with different alcohol moieties, or other carboxylic acid derivatives. This position is crucial for interacting with biological targets, and modifying it can fine-tune binding affinity and selectivity. nih.gov

Future research should focus on creating a diverse library of analogues by systematically modifying these positions and exploring the resulting structure-activity relationships (SAR). nih.govresearchgate.net This systematic approach is essential for identifying lead compounds in drug discovery and for tailoring the molecule's properties for specific technological applications. mdpi.com

Advanced Mechanistic Studies of Molecular Interactions at the Atomic Level

A deep understanding of how this compound and its derivatives interact with biological targets or other molecules is crucial for rational design. Computational chemistry offers powerful tools to elucidate these interactions at an atomic level. eurasianjournals.com

Molecular Docking: Docking simulations can predict the preferred binding orientation and affinity of the compound and its analogues within the active site of a target protein, such as a kinase or enzyme. nih.govarabjchem.org These studies can help identify key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition, guiding the design of more potent and selective molecules. nih.govresearchgate.net

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and molecular properties of the pyrazole system. bohrium.com QM calculations can help rationalize reaction mechanisms and predict the outcomes of unexplored synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding stability and conformational changes that occur upon binding. eurasianjournals.comnih.gov This can reveal crucial information that is missed in static docking models.

Integrating these computational approaches will enable a more profound understanding of the molecule's behavior, accelerating the optimization cycle from design to synthesis and testing. researchgate.net

Integration of Structure-Guided Design Principles for Targeted Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as kinase inhibitors. mdpi.comnih.gov Future research on this compound should leverage structure-guided design principles to develop compounds for specific, high-value applications.

By combining computational modeling with experimental structural data (e.g., X-ray crystallography of ligand-protein complexes), researchers can iteratively modify the aminopyrazole scaffold to enhance its affinity and selectivity for a chosen biological target. nih.govnih.gov For example, if a preliminary screening identifies this compound as a weak inhibitor of a particular kinase, its structure can be systematically optimized. The propyl ester at the C5 position could be modified to better fit into a hydrophobic pocket, while the C3-amino group could be derivatized to form specific hydrogen bonds with the kinase hinge region—a common binding motif for pyrazole-based inhibitors. nih.gov This rational, data-driven approach minimizes trial-and-error, saving time and resources in the development of potent and selective therapeutic agents or functional molecules. rsc.org

Expanding Applications in Emerging Chemical Technologies

Beyond its potential in medicinal chemistry, the unique electronic and structural features of the this compound scaffold make it an attractive candidate for various emerging technologies.

Materials Science: Pyrazole derivatives have been investigated for their fluorescence properties. mdpi.com Future work could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this pyrazole unit to create novel photoluminescent materials, sensors, or organic light-emitting diodes (OLEDs).

Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal centers. nih.gov This opens up possibilities for designing novel catalysts where the this compound serves as a ligand, potentially influencing the catalytic activity and selectivity of the metal complex in various organic transformations. rsc.org

Chemosensors: The functional groups on the molecule could be tailored to selectively bind with specific ions or molecules. For instance, derivatization could lead to a chemosensor that exhibits a colorimetric or fluorescent response upon binding to a target analyte, with potential applications in environmental monitoring or diagnostics. chemrxiv.org

The exploration of these non-biological applications represents a significant opportunity to broaden the utility of this versatile chemical scaffold. numberanalytics.com

Q & A

Q. What are the most reliable synthetic routes for preparing propyl 3-amino-1H-pyrazole-5-carboxylate, and how can purity be optimized?

A common method involves multi-step synthesis starting from methyl 3-amino-1H-pyrazole-5-carboxylate. For example, a 5-step route (alkylation, esterification, and functional group modifications) has been used to generate macrocyclic derivatives . Purity optimization can include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. Monitoring via HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, as validated in similar pyrazole ester syntheses .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1H^1\text{H} NMR (DMSO-d6d_6 ) should show peaks for the propyl ester (δ ~4.2 ppm, triplet), pyrazole NH2_2 (δ ~6.8 ppm, broad), and pyrazole ring protons (δ ~7.5–8.0 ppm).
  • X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement), hydrogen bonding between the amino group and carboxylate oxygen can be resolved. Mercury CSD 2.0 aids in visualizing packing motifs and void spaces in the crystal lattice .

Q. What safety precautions are critical when handling pyrazole derivatives like this compound?

While specific safety data for this compound are limited, analogous pyrazole esters require:

  • PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Fume hood use during synthesis to mitigate inhalation risks.
  • Neutralization of acidic/basic byproducts before disposal, as per protocols for ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .

Advanced Research Questions

Q. How can experimental design (e.g., factorial methods) optimize reaction conditions for pyrazole carboxylate derivatives?

A Box-Behnken design (3 factors, 3 levels) can model the impact of variables like temperature, catalyst loading, and solvent ratio on yield. For instance, hydroxyl propyl β-cyclodextrin (HP-β-CD) has been optimized using a 232^3 factorial design to enhance drug encapsulation efficiency, a methodology applicable to esterification reactions . ANOVA analysis (p < 0.05) identifies significant factors and interactions, reducing trial-and-error approaches.

Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

  • Spectral discrepancies : Compare experimental 13C^{13}\text{C} NMR shifts with computational predictions (e.g., DFT calculations). For example, pyrazole ring carbons typically resonate between 110–150 ppm.
  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disordered solvent molecules. Mercury’s packing similarity tool can cross-validate against known pyrazole structures .

Q. How does functionalization of the pyrazole ring (e.g., amino vs. nitro groups) influence biological activity in drug discovery?

The amino group at position 3 enhances hydrogen-bonding potential, critical for kinase inhibition (e.g., MST3 selectivity in macrocyclic inhibitors ). In contrast, nitro groups (as in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) may increase electrophilicity but reduce solubility. SAR studies using logP measurements and enzymatic assays (IC50_{50}) are recommended .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

  • Racemization : Avoid prolonged heating during esterification; use low-temperature conditions (0–5°C) with coupling agents like DCC/DMAP.
  • Byproduct formation : Monitor via LC-MS; optimize stoichiometry of reagents like CDI (1,1′-carbonyldiimidazole) to minimize side reactions, as demonstrated in artemether/lumefantrine nanosuspensions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for esterification to prevent hydrolysis.
  • Characterization : Cross-reference melting points (e.g., 133–134°C for related 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde ) and IR spectra (C=O stretch ~1700 cm1^{-1}).
  • Data validation : Use Mogul (Cambridge Crystallographic Data Centre) to check bond lengths/angles against database averages .

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